



Application Notes and Protocols for Gas Adsorption Studies on ZIF-67

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Compound of Interest		
Compound Name:	ACS-67	
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Introduction

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) that have garnered significant attention due to their permanent porosity, high surface areas, and exceptional thermal and chemical stability.[1][2] ZIF-67, composed of cobalt metal centers and 2-methylimidazolate linkers, exhibits a sodalite-type topology and has emerged as a promising candidate for various applications, including gas storage, separation, and catalysis. [1][3] Its well-defined microporous structure makes it particularly suitable for the selective adsorption of gases like carbon dioxide (CO2), hydrogen (H2), and methane (CH4).[3][4]

This document provides detailed experimental protocols for the synthesis, activation, and gas adsorption analysis of ZIF-67, intended for researchers and scientists in materials science and drug development.

Experimental Protocols Protocol 1: Synthesis of ZIF-67 at Room Temperature

This protocol details a common method for synthesizing ZIF-67 crystals at ambient temperature using methanol as a solvent.

Materials:

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)



- 2-methylimidazole (2-MeIm, C₄H₆N₂)
- Methanol (CH₃OH)
- Deionized (DI) water
- · Beakers or vials
- Magnetic stirrer and stir bars
- Centrifuge and centrifuge tubes

Procedure:

- Prepare Precursor Solutions:
 - Solution A (Metal): Dissolve 1.436 g of Co(NO₃)₂·6H₂O in 100 mL of methanol in a beaker.
 [5][6]
 - Solution B (Ligand): In a separate beaker, dissolve 3.244 g of 2-methylimidazole in 100 mL of methanol.[5][6]
- Mixing and Crystallization:
 - Place Solution B on a magnetic stirrer at room temperature.
 - Slowly pour Solution A into Solution B while stirring.[5][6]
 - A purple precipitate will form almost immediately.
 - Continue stirring the mixture at room temperature for 3 to 24 hours to allow for crystal growth.[5][6][7]
- Product Collection (Purification):
 - Collect the purple ZIF-67 product by centrifugation (e.g., 5000 rpm for 15 minutes).[5][6]
 - Discard the supernatant.



- Wash the collected product by re-dispersing it in fresh methanol and centrifuging again.
 Repeat this washing step several times to remove unreacted precursors and impurities.[8]
 [9]
- Drying:
 - After the final wash, dry the ZIF-67 powder in a vacuum oven at 60-80°C overnight.[7][8]
 [9]

Protocol 2: Activation of ZIF-67 for Gas Adsorption

Activation is a critical step to remove residual solvent molecules from the pores of the ZIF-67, making the internal surface area accessible for gas molecules.

Materials & Equipment:

- Synthesized and dried ZIF-67 powder
- Sample tube for gas adsorption analyzer
- Vacuum oven or degas port of a gas sorption analyzer
- · Heating mantle

Procedure:

- Sample Loading: Place an appropriate amount of the dried ZIF-67 powder (typically 50-100 mg) into a pre-weighed sample tube.
- Degassing:
 - Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2460 or Quantachrome NOVA 2200e).[6][10]
 - Heat the sample under a high vacuum (<10⁻³ mbar) for several hours (typically 10-12 hours).[10][11]



- The activation temperature should be high enough to remove guest molecules but below the material's decomposition temperature. A temperature of 150°C is commonly used.[8]
 [11]
- Some protocols use lower temperatures, such as 70-90°C, for extended periods (10-24 hours) under vacuum.[6][10]
- Post-Activation Handling:
 - After degassing, allow the sample to cool to room temperature under vacuum.
 - Weigh the sample tube again to determine the exact mass of the activated ZIF-67.
 - The activated sample should be kept under an inert atmosphere (e.g., N₂ or Ar) and transferred immediately to the analysis port to prevent re-adsorption of atmospheric moisture.

Protocol 3: Gas Adsorption Measurements

This protocol outlines the procedure for determining the textural properties (surface area, pore volume) and gas uptake capacity of activated ZIF-67.

Equipment:

- · Volumetric gas adsorption analyzer
- High-purity adsorptive gases (e.g., N₂, CO₂, H₂, CH₄)
- Liquid nitrogen (for N₂ adsorption at 77 K)
- Thermostatic bath or cryostat (for measurements at other temperatures)

Procedure:

- Surface Area and Porosity Analysis (N₂ Adsorption):
 - Transfer the sample tube containing the activated ZIF-67 to the analysis port of the sorption analyzer.



- Perform a nitrogen (N₂) adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature).[5][10]
- The resulting isotherm is typically Type I, which is characteristic of microporous materials.
 [1][5]
- Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.[10][12]
- o Determine the total pore volume from the amount of N_2 adsorbed at a relative pressure close to unity (e.g., $P/P_0 = 0.99$).[13]
- Specific Gas Adsorption (e.g., CO₂, H₂, CH₄):
 - Using the same activated sample, perform adsorption isotherm measurements with the gas of interest (e.g., CO₂, H₂, CH₄).
 - CO₂ Adsorption: Isotherms are commonly measured at 273 K (0°C) and 298 K (25°C).[3]
 [5][14]
 - H₂ Adsorption: Isotherms are typically measured at 77 K and room temperature (298 K or 300 K).[3][15]
 - CH₄ Adsorption: Isotherms are often measured at room temperature (e.g., 25°C).[16][17]
 - The instrument doses a known amount of gas into the sample tube and measures the equilibrium pressure after adsorption. This process is repeated at increasing pressures to construct the isotherm.

Data Presentation

The following table summarizes typical quantitative data for ZIF-67 obtained from gas adsorption experiments.

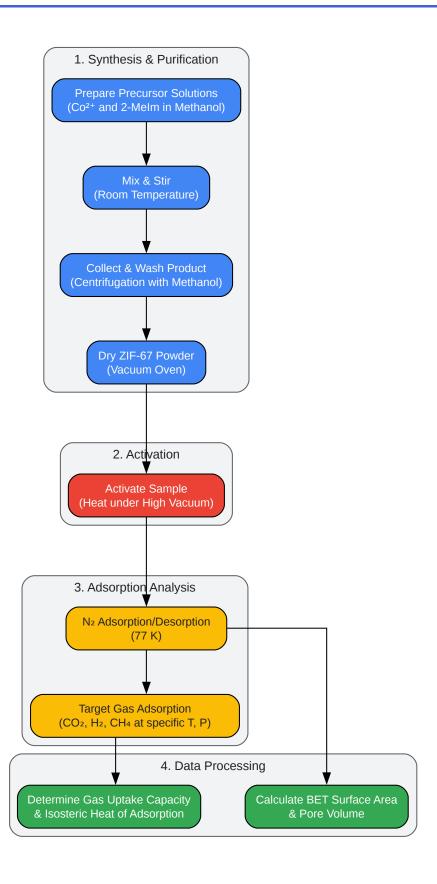


Property	Value	Conditions	Source(s)
BET Surface Area	1500 - 1802 m²/g	N ₂ at 77 K	[12][18]
1780 m²/g	N ₂ at 77 K	[13]	_
1319 m²/g	N ₂ at 77 K	[3]	
Pore Volume	0.66 - 0.73 cm³/g	N ₂ at 77 K	[13][18]
0.636 cm ³ /g	N ₂ at 77 K	[3]	
Pore Size	0.34 nm; 1.1 nm	N₂ at 77 K (NLDFT)	[13][18]
CO ₂ Adsorption	1.47 mmol/g (64.7 mg/g)	273 K, 1 bar	[5]
~28.7 cm³/g (~1.28 mmol/g)	273 K, 1 atm	[14]	
3.9 wt% (39 mg/g)	300 K, 1 bar	[3]	
51.4 wt% (514 mg/g)	300 K, 50 bar	[3]	_
H ₂ Adsorption	2.84 wt% (28.4 mg/g)	77 K, 40 bar	[3]
0.545 wt% (5.45 mg/g)	298 K, 100 bar	[15]	
CH ₄ Adsorption	~241 mg/g	298 K, up to 40 bar	[4]

Experimental Workflow Visualization

The logical flow of the experimental setup, from initial synthesis to final data analysis, is depicted below.





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Caption: Workflow for ZIF-67 gas adsorption studies.



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